Parecoxib is a water-soluble and injectable prodrug of valdecoxib. It is marketed as Dynastat in the European Union. Parecoxib is a COX2 selective inhibitor in the same category as celecoxib (Celebrex) and rofecoxib (Vioxx). As it is injectable, it can be used perioperatively when patients are unable to take oral medications. It is approved through much of Europe for short term perioperative pain control much in the same way ketorolac (Toradol) is used in the United States. A letter of non-approval for parecoxib was issued by the FDA in 2005.
Parecoxib is an amide prodrug of the cyclooxygenase II (COX-2) selective, non-steroidal anti-inflammatory drug (NSAID) valdecoxib, with anti-inflammatory, analgesic, and antipyretic activities. Upon administration, parecoxib is hydrolyzed by hepatic carboxyesterases to its active form, valdecoxib. Valdecoxib selectively binds to and inhibits COX-2. This prevents the conversion of arachidonic acid into prostaglandins, which are involved in the regulation of pain, inflammation, and fever. This NSAID does not inhibit COX-1 at therapeutic concentrations and, therefore, does not interfere with blood coagulation.
Parecoxib
CAS No.: 198470-84-7
Cat. No.: VC0003751
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 198470-84-7 |
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Molecular Formula | C19H18N2O4S |
Molecular Weight | 370.4 g/mol |
IUPAC Name | N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide |
Standard InChI | InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) |
Standard InChI Key | TZRHLKRLEZJVIJ-UHFFFAOYSA-N |
SMILES | CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C |
Canonical SMILES | CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C |
Pharmacological Profile of Parecoxib
Chemical Structure and Prodrug Conversion
Parecoxib sodium (CHNOSNa·HO) is a lyophilized powder reconstituted for intravenous (IV) or intramuscular (IM) administration. It rapidly converts to its active metabolite, valdecoxib, via hepatic enzymatic hydrolysis . The conversion occurs within minutes, with a parecoxib half-life of 22 minutes and valdecoxib half-life of 8 hours .
Mechanism of Action
Parecoxib selectively inhibits COX-2, an inducible enzyme upregulated during inflammation. By blocking prostaglandin synthesis, it reduces pain and inflammation without significantly affecting COX-1-mediated gastrointestinal (GI) cytoprotection . Unlike nonselective NSAIDs, parecoxib minimizes GI toxicity but retains cardiovascular risks associated with COX-2 inhibition .
Table 1: Key Pharmacokinetic Parameters
Parameter | Parecoxib | Valdecoxib |
---|---|---|
Bioavailability | 100% (IV/IM) | 83% (oral) |
Half-life | 22 minutes | 8 hours |
Protein Binding | 98% | 98% |
Primary Metabolism | Hepatic (CYP3A4/2C9) | Hepatic (CYP3A4/2C9) |
Excretion | Renal (70%) | Renal (70%) |
Clinical Efficacy in Postoperative Pain Management
Orthopedic Surgery
A randomized, placebo-controlled trial in 116 Korean patients undergoing total knee arthroplasty (TKA) demonstrated parecoxib’s superiority:
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Pain Intensity Difference (PID): 0.69 vs. 0.40 (placebo) at 1 hour postdose () .
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70% of parecoxib recipients rated pain relief as "good/excellent" vs. 24% with placebo .
Abdominal and Dental Surgery
A meta-analysis of 1,939 patients found parecoxib reduced postoperative fever (RR=0.44) and nausea/vomiting (RR=0.33) compared to patient-controlled analgesia (PCA) alone . Efficacy persisted for 72 hours postoperatively, with 30–40% lower "ineffective" treatment rates .
Table 2: Efficacy Outcomes in Meta-Analysis (24–72 Hours Postdose)
Outcome | Relative Risk (95% CI) | -Value |
---|---|---|
Effective Pain Relief | 1.25–1.41 | <0.001 |
Postoperative Fever | 0.44 (0.34–0.57) | <0.001 |
Nausea/Vomiting | 0.33 (0.23–0.48) | <0.001 |
Regulatory Status and Contraindications
Approval Landscape
Key Contraindications
Comparative Analysis with Other NSAIDs
vs. Non-Selective NSAIDs
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GI Safety: Parecoxib causes 60% fewer endoscopic ulcers than ketorolac .
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Analgesic Potency: Comparable to morphine in dental pain models .
vs. Opioids
Future Directions and Research Gaps
Population-Specific Studies
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